molecular formula C17H19Cl2NO2 B1385643 N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline CAS No. 1040687-27-1

N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline

Cat. No. B1385643
M. Wt: 340.2 g/mol
InChI Key: WDLFVGYCCBFSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline, also known as DEEA, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of aniline, an organic compound that is widely used in the production of dyes and pigments. DEEA is a white solid at room temperature and has a molecular weight of 249.03 g/mol. It has a melting point of 101-102 °C and a boiling point of 147-148 °C. It is soluble in water, ethanol, and acetone.

Scientific Research Applications

  • Dendrimer Synthesis : A study by Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline, a related compound, in the synthesis of G-2 melamine-based dendrimers. These dendrimers demonstrated self-assembly into spherical nano-aggregates, highlighting their potential in material science and nanotechnology applications (Morar et al., 2018).

  • Antibacterial and Antifungal Activities : Research by Reisner and Borick (1955) on N-(2-hydroxy-5-chlorobenzylidine)-anilines, which are structurally similar to the compound , demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing antimicrobial agents (Reisner & Borick, 1955).

  • Electronic Material Development : Shahhosseini et al. (2016) synthesized a novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, for the development of high-conducting polymers with potential use in dye-sensitized solar cells. This study showcases the utility of aniline derivatives in advanced electronic material applications (Shahhosseini et al., 2016).

  • Liquid Crystal Research : Miyajima et al. (1995) investigated derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl and trifluoromethoxy derivatives, for their liquid crystalline properties. This research contributes to the understanding of liquid crystal technology, relevant in display technologies (Miyajima et al., 1995).

  • Spectroscopic Studies : Finazzi et al. (2003) conducted infrared spectroscopic studies on substituted N-phenoxyethylanilines, contributing valuable insights into the vibrational, geometrical, and electronic properties of these compounds. Such studies are fundamental in chemical and material science research (Finazzi et al., 2003).

  • Computational Modelling and Antioxidant Activities : A study by Demehin (2021) on substituted N-(methoxysalicylidene) anilines used computational modelling to explore their structure and antioxidant activities, demonstrating potential applications in the development of antioxidant agents (Demehin, 2021).

  • Theoretical Investigations of Optical Properties : Research by Islam et al. (2018) focused on the non-linear optical properties of N-(3,5-dichlorobenzylidene)aniline derivatives, indicating their significance in optical technologies and materials science (Islam et al., 2018).

properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-4-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO2/c1-2-21-7-8-22-17-5-3-16(4-6-17)20-12-13-9-14(18)11-15(19)10-13/h3-6,9-11,20H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLFVGYCCBFSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.